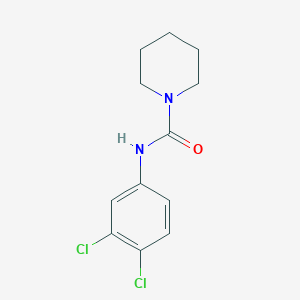

N-(3,4-dichlorophenyl)piperidine-1-carboxamide

CAS No.: 20049-73-4

Cat. No.: VC16034814

Molecular Formula: C12H14Cl2N2O

Molecular Weight: 273.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20049-73-4 |

|---|---|

| Molecular Formula | C12H14Cl2N2O |

| Molecular Weight | 273.15 g/mol |

| IUPAC Name | N-(3,4-dichlorophenyl)piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C12H14Cl2N2O/c13-10-5-4-9(8-11(10)14)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) |

| Standard InChI Key | PNTBDTFSRQFWRY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

N-(3,4-Dichlorophenyl)piperidine-1-carboxamide belongs to the class of piperidine carboxamides, which are distinguished by their six-membered nitrogen-containing ring (piperidine) linked to an aromatic group via a carboxamide bridge. The compound’s molecular formula is C<sub>12</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>2</sub>O, with a molecular weight of 284.15 g/mol . The 3,4-dichlorophenyl moiety contributes significant electronegativity and lipophilicity, influencing its solubility and membrane permeability.

Key structural features include:

-

Piperidine ring: Adopts a chair conformation, enabling favorable interactions with planar biological targets.

-

Carboxamide group: Serves as a hydrogen bond donor/acceptor, critical for binding to enzymes or receptors.

-

Chlorine substituents: Positioned at the 3 and 4 positions on the phenyl ring, enhancing steric and electronic effects.

A structurally related analogue, N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide (CAS 1795084-58-0), incorporates a triazole ring at the 4-position of the piperidine, increasing polarity and potential for π-π stacking interactions . Comparative data for select analogues are provided in Table 1.

Table 1: Structural and Molecular Comparison of N-(3,4-Dichlorophenyl)piperidine-1-carboxamide and Analogues

Synthetic Methodologies

The synthesis of N-(3,4-dichlorophenyl)piperidine-1-carboxamide typically involves multi-step reactions starting from piperidine derivatives and 3,4-dichloroaniline. A common approach includes:

-

Formation of the carboxamide bond: Reacting piperidine-1-carbonyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine .

-

Purification: Column chromatography or recrystallization to isolate the product.

Recent advancements leverage Ugi multicomponent reactions to introduce diversity at the piperidine ring, though these methods remain exploratory for this specific compound . Challenges in synthesis include controlling regioselectivity during halogenation and minimizing byproducts such as polybrominated derivatives .

Biological Activity and Mechanistic Insights

Enzyme Modulation

N-(3,4-Dichlorophenyl)piperidine-1-carboxamide has shown inhibitory activity against 8-oxoguanine DNA glycosylase 1 (OGG1), a critical enzyme in base excision repair. Structural analogs, such as TH8535, bind OGG1’s active site via hydrogen bonding with the carboxamide group and hydrophobic interactions with the dichlorophenyl moiety . This inhibition disrupts DNA repair mechanisms, suggesting potential applications in oncology.

Neurotransmitter Interactions

The compound’s piperidine core resembles pharmacophores found in neuromodulators. Preliminary studies suggest affinity for sigma receptors and serotonin transporters, though binding constants (K<sub>i</sub>) remain unquantified . Modifications such as triazole incorporation alter selectivity, as seen in analogues targeting dopamine receptors .

Comparative Pharmacological Profiles

Table 2: Biological Activities of Piperidine Carboxamides

Recent Advances and Future Directions

Recent crystallographic studies of OGG1 inhibitors reveal that N-piperidinyl substituents adopt chair conformations when bound to the enzyme, contrasting with boat conformations observed in less potent analogues . This insight guides rational drug design, emphasizing rigid piperidine geometries for enhanced affinity.

Future research should prioritize:

-

Quantitative structure-activity relationship (QSAR) studies to optimize halogen placement.

-

In vivo toxicology profiles to assess therapeutic viability.

-

Agricultural trials evaluating herbicidal efficacy under field conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume